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Compound of Interest

Compound Name: N-methoxyformamide
CAS No.: 34005-41-9
Cat. No.: B1607286
Get Quote
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Executive Summary

N-Methoxyformamide (

) represents a specialized amide scaffold that occupies a unique niche in drug discovery. Unlike
its ubiquitous cousin

-dimethylhydroxylamine (the Weinreb amide precursor), N-methoxyformamide possesses a
reactive

-formyl proton and a distinct electronic profile due to the anomeric interaction between the
nitrogen lone pair and the alkoxy oxygen.

This guide details its two primary applications:
e Synthetic Reagent: As the core precursor for

-(Diethylcarbamoyl)-N-methoxyformamide, a highly chemoselective formylating agent used
to install formyl groups on primary amines without affecting hydroxyls or thiols—critical for
modifying complex peptide drugs.
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e Medicinal Pharmacophore: As a bioisostere and metal-chelating warhead in the design of
Peptide Deformylase (PDF) inhibitors, a novel class of antibiotics.

Chemical Properties & Mechanistic Insight[1][2][3]
The "Anomeric Amide" Effect

N-Methoxyformamide exhibits unique reactivity due to the presence of the electronegative
oxygen atom directly attached to the amide nitrogen.

» Pyramidalization: The

-alkoxy group reduces the resonance overlap typical of amides, making the nitrogen more
pyramidal and the carbonyl carbon more electrophilic compared to standard formamides.

o Acidity: The
-H proton is significantly more acidic (

) than a standard amide, allowing for facile deprotonation and functionalization (e.g.,
carbamoylation).

Structural Distinction

It is crucial not to confuse this scaffold with the Weinreb amine source:
* N-Methoxyformamide:
(Subject of this guide)

e Weinreb Amide Precursor:

(

-Dimethylhydroxylamine)

Application I: Chemoselective N-Formylation

Reagent:

-(Diethylcarbamoyl)-N-methoxyformamide (Akikusa's Reagent) CAS: 146039-03-4
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In the synthesis of complex APIs (Active Pharmaceutical Ingredients), specifically peptides or
alkaloids, installing a formyl group (N-CHO) is often required (e.g., mimicking f-Met). Standard
reagents like acetic formic anhydride are often too aggressive, acylating alcohols and thiols
indiscriminately.

The

-carbamoyl derivative of N-methoxyformamide solves this by acting as a "Formyl Transfer
Agent" that is strictly amine-selective.

Mechanism of Action

The reagent activates the formyl group via the electron-withdrawing

-methoxy and urea-like motifs. Upon nucleophilic attack by a primary amine, the stable urea
byproduct (

-diethyl-

-methoxyurea) acts as a driving force leaving group.

N-methoxyformamide Nucleophilic Attack Collapse

(N-(Diethylcarbamoyl)-

N-Formyl Amine
(R-NH-CHO)

N,N-Diethyl-
N'-methoxyurea

Tetrahedral
Intermediate

Leaving Group

Target Amine
(R-NH2)

Click to download full resolution via product page

Figure 1: Mechanism of chemoselective formyl transfer. The N-methoxyurea moiety serves as
an excellent leaving group.

Protocol: Selective N-Formylation of Amino Acid Esters

Objective: Formylate L-Phenylalanine methyl ester without racemization or side reactions.
Materials:

e Substrate: L-Phenylalanine methyl ester HCI (1.0 equiv)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1607286/docs?utm_src=pdf-body#application-note-n-methoxyformamide-in-pharmaceutical-drug-discovery
https://www.benchchem.com/product/b1607286/docs?utm_src=pdf-body-img#application-note-n-methoxyformamide-in-pharmaceutical-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607286?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« Reagent:

-(Diethylcarbamoyl)-N-methoxyformamide (1.1 equiv)

o Base: Triethylamine (1.1 equiv) or N-Methylmorpholine
e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:

e Preparation: Suspend L-Phenylalanine methyl ester HCI (10 mmol) in anhydrous DCM (50
mL) under nitrogen atmosphere.

e Neutralization: Add Triethylamine (1.4 mL, 10 mmol) dropwise at 0°C. Stir for 15 minutes
until the solution becomes clear.

e Reagent Addition: Add

-(Diethylcarbamoyl)-N-methoxyformamide (1.92 g, 11 mmol) in one portion.

e Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2—4 hours.

o Checkpoint: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting amine spot
(ninhydrin positive) should disappear.

o Workup:

o Wash the organic phase with 1M HCI (2 x 20 mL) to remove unreacted amine/base.

o Wash with Water (2 x 20 mL) and Brine (20 mL).

o The urea byproduct is water-soluble/polar and is largely removed during aqueous workup.
e |solation: Dry over

, filter, and concentrate in vacuo.

 Purification: If necessary, purify via flash chromatography (EtOAc/Hexane).

o Expected Yield: >90%.[1][2]
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o Characterization:

NMR (CDCI3) shows distinct rotamers of the formyl proton (

8.1-8.3 ppm).

Application II: Peptide Deformylase (PDF) Inhibitors

Target: Bacterial Peptide Deformylase (Metalloenzyme) Therapeutic Area: Antibiotics (Novel
Mechanism of Action)

Bacterial protein synthesis initiates with

-formylmethionine (f-Met). The enzyme PDF removes this formyl group as a mandatory
maturation step. Inhibiting PDF is lethal to bacteria.[3] The

-formyl-

-hydroxy (or

-methoxy) moiety acts as a powerful bidentate ligand for the metal ion (usually
or

) in the PDF active site.

Pharmacophore Design

The N-methoxyformamide scaffold serves as a stable bioisostere for the hydroxamic acid
group.

» Binding Mode: The carbonyl oxygen and the hydroxyl/methoxy oxygen chelate the metal ion.
e Advantage: While

-hydroxy (
-OH) is more potent,

-methoxy (

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10758004/
https://www.benchchem.com/product/b1607286/docs?utm_src=pdf-body#application-note-n-methoxyformamide-in-pharmaceutical-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607286?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

-OMe) derivatives often show improved pharmacokinetic properties (permeability) and can
act as prodrugs or specific probes.

Peptide Backbone

O (Carbonyl) O (Methoxy/Hydroxy)

Fe2* / Niz+
(Active Site)

Click to download full resolution via product page

Figure 2: Chelation mode of N-formyl-N-alkoxy inhibitors within the PDF active site.

Protocol: Synthesis of PDF Inhibitor Warhead

Objective: Synthesis of an

-formyl-

-hydroxy/methoxy amino acid scaffold. Note: This protocol describes the installation of the
warhead onto a pseudo-peptide backbone.

Step 1: N-Alkylation of Hydroxylamine React an

-bromo ester (derived from an amino acid) with
-benzylhydroxylamine (or
-methylhydroxylamine for N-methoxy variants).

Step 2: N-Formylation The secondary amine is formylated.[4] Standard conditions (Formic
acid/DCC) or the Akikusa Reagent (from Section 3) can be used here for mildness.
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Step 3: Deprotection (for N-OH active drug) Hydrogenolysis removes the benzyl group to yield
the active

-formyl-
-hydroxy warhead.
(Note: For N-methoxyformamide analogs, this step is skipped, retaining the -OMe group).

Safety & Handling Data

Compound: N-Methoxyformamide & Derivatives Hazard Class: Irritant (Skin/Eye), Potential
Reproductive Toxin (based on formamide analogs).

Parameter Specification Note

Physical State Colorless to yellow oil Hygroscopic

Moisture sensitive (hydrolysis

Storage 2-8°C, Inert Atmosphere )
to hydroxylamine)
Decomposes to
Incompatibility Strong Acids, Strong Bases
and Formic Acid
Formamides are known
Toxicity Warning teratogens. Handle in a fume
hood.
References

o Akikusa, N., Mitsui, K., Sakamoto, T., & Kikugawa, Y. (1992). "A New Formylating Reagent:
N-(Diethylcarbamoyl)-N-methoxyformamide."[5] Synthesis, 1992(11), 1058-1060.[5]

o Clements, J. M., et al. (2001). "Antibiotic activity and characterization of BB-3497, a novel
peptide deformylase inhibitor." Antimicrobial Agents and Chemotherapy, 45(2), 563-570.

e Chen, D. Z., et al. (2000). "Actinonin, a naturally occurring antibiotic, is a potent deformylase
inhibitor." Biochemistry, 39(6), 1256-1262.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1607286/docs?utm_src=pdf-body#application-note-n-methoxyformamide-in-pharmaceutical-drug-discovery
https://www.benchchem.com/product/b1607286/docs?utm_src=pdf-body#application-note-n-methoxyformamide-in-pharmaceutical-drug-discovery
https://www.benchchem.com/product/b1607286/docs?utm_src=pdf-body#application-note-n-methoxyformamide-in-pharmaceutical-drug-discovery
https://www.enamine-genez.com/synthetic_reagents/n-diethylcarbamoyl-n-methoxyformamide/
https://www.enamine-genez.com/synthetic_reagents/n-diethylcarbamoyl-n-methoxyformamide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607286?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Glover, S. A., & Rosser, A. A. (2002). "SN2 reactions at amide nitrogen — theoretical models
for reactions of mutagenic N-acyloxy-N-alkoxyamides." Arkivoc, 2002(12), 143-157.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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